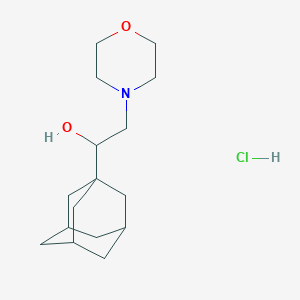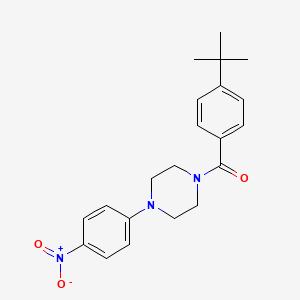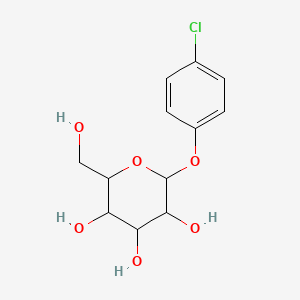
1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride, also known as Memantine hydrochloride, is a medication used in the treatment of Alzheimer's disease. It is an N-methyl-D-aspartate (NMDA) receptor antagonist that helps to regulate the activity of glutamate, a neurotransmitter in the brain.
Wirkmechanismus
1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride hydrochloride works by blocking the activity of the NMDA receptor, which is involved in the regulation of glutamate in the brain. Glutamate is a neurotransmitter that is essential for learning and memory, but excess levels can lead to neuronal damage. By blocking the NMDA receptor, 1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride hydrochloride helps to regulate the activity of glutamate and protect against neuronal damage.
Biochemical and Physiological Effects
1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. It has also been shown to reduce the levels of inflammatory cytokines, which can contribute to neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride hydrochloride in lab experiments is that it has a well-established mechanism of action and has been extensively studied. This makes it a useful tool for studying the role of glutamate and the NMDA receptor in neurological disorders. However, one of the limitations is that it can be difficult to obtain pure 1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride hydrochloride, which can affect the accuracy of experimental results.
Zukünftige Richtungen
There are a number of future directions for research on 1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride hydrochloride. One area of interest is the potential use of 1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride hydrochloride in combination with other drugs for the treatment of neurological disorders. Another area of interest is the development of new synthesis methods for 1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride hydrochloride that are more efficient and environmentally friendly. Finally, there is also interest in studying the long-term effects of 1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride hydrochloride on cognitive function and neuronal health.
Synthesemethoden
1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride hydrochloride is synthesized by reacting 1-adamantanamine with ethylene oxide in the presence of a catalyst to produce 1-(1-adamantyl)ethanol. The resulting product is then reacted with morpholine to produce 1-(1-adamantyl)-2-(4-morpholinyl)ethanol. Finally, the product is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride hydrochloride has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It has been shown to improve cognitive function and delay the progression of the disease in some patients. In addition, it has also been studied for its potential use in other neurological disorders, such as Parkinson's disease and multiple sclerosis.
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-2-morpholin-4-ylethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.ClH/c18-15(11-17-1-3-19-4-2-17)16-8-12-5-13(9-16)7-14(6-12)10-16;/h12-15,18H,1-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXRJBVOCXAZDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C23CC4CC(C2)CC(C4)C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantyl)-2-morpholin-4-ylethanol;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4926142.png)
![8-[3-(2-isopropoxyphenoxy)propoxy]quinoline](/img/structure/B4926147.png)

![1-[(7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)methyl]piperidine](/img/structure/B4926161.png)

![4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine](/img/structure/B4926171.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide](/img/structure/B4926186.png)
![N-ethyl-4-{5-[(phenylacetyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide](/img/structure/B4926191.png)
![N-(3-chlorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4926194.png)



![2-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxamide](/img/structure/B4926222.png)
![2-({2-[(4-methylphenyl)sulfonyl]hydrazino}carbonyl)phenyl butylcarbamate](/img/structure/B4926230.png)